molecular formula C12H8BrN3O3S B11687094 2-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B11687094
M. Wt: 354.18 g/mol
InChI Key: KIMCEDHUGFCYEE-VGOFMYFVSA-N
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Description

2-bromo-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is an organic compound with the molecular formula C12H8BrN3O3S It is a derivative of benzohydrazide, featuring a bromine atom and a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of copper(I) iodide (CuI) as a catalyst.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

2-bromo-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom and the thiophene ring may also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N’-[(E)-(4-{(E)-[(2-bromobenzoyl)hydrazono]methyl}phenyl)methylidene]benzohydrazide
  • 2-bromo-N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]benzohydrazide
  • 2-bromo-N’-[(E)-(5-nitro-2-thienyl)methylene]benzohydrazide

Uniqueness

2-bromo-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of both a bromine atom and a nitrothiophene moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H8BrN3O3S

Molecular Weight

354.18 g/mol

IUPAC Name

2-bromo-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H8BrN3O3S/c13-10-4-2-1-3-9(10)12(17)15-14-7-8-5-6-11(20-8)16(18)19/h1-7H,(H,15,17)/b14-7+

InChI Key

KIMCEDHUGFCYEE-VGOFMYFVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])Br

Origin of Product

United States

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